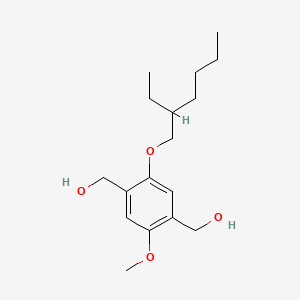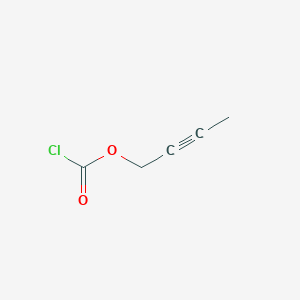
1-(2-Hydroxyphényl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C10H9NO3 It is known for its unique structure, which includes a pyrrolidine ring fused with a hydroxyphenyl group
Applications De Recherche Scientifique
1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
A related study suggests that pyrrolidine-2,5-dione derivatives can inhibit tubulin polymerization, which is crucial in the development of cancer drugs .
Mode of Action
Based on the information about related compounds, it can be inferred that it might interact with its targets, possibly inhibiting certain biochemical processes .
Biochemical Pathways
Given the potential inhibition of tubulin polymerization, it could impact the cell division process .
Result of Action
Based on the potential inhibition of tubulin polymerization, it could potentially disrupt cell division, thereby exhibiting anti-cancer activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3-substituted coumarins with nitromethane, which results in the formation of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones . This reaction typically requires a simple and convenient experimental procedure.
Industrial Production Methods
Industrial production methods for 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione often involve the functionalization of preformed pyrrolidine rings. For example, the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst like squaric acid can yield N-substituted pyrroles . These methods are scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine-2,5-diones and hydroxy derivatives, depending on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Ethyl-Pyrrolidine-2,5-Dione: This compound belongs to the same class of organic compounds and shares similar structural features.
3-Chloro-1-aryl Pyrrolidine-2,5-diones: These compounds have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes.
The uniqueness of 1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione lies in its specific hydroxyphenyl group, which imparts distinct chemical properties and biological activities.
Propriétés
IUPAC Name |
1-(2-hydroxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-4-2-1-3-7(8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHYVXVMJXSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229592 | |
| Record name | 2,5-Pyrrolidinedione, 1-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79252-84-9 | |
| Record name | 2,5-Pyrrolidinedione, 1-(2-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079252849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Pyrrolidinedione, 1-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyphenyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1608624.png)








![1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane](/img/structure/B1608639.png)
![[Amino(propan-2-ylsulfanyl)methylidene]azanium](/img/structure/B1608640.png)


